2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione
Overview
Description
2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione is an organic compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a fluorinated aromatic amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-amino-4-fluoroaniline with a thiazolidine-1,1-dione derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic amine group allows for electrophilic substitution reactions, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nitro compounds, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation. Additionally, the compound’s fluorinated aromatic amine group can interact with cellular proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-fluorophenol
- 3-amino-4-fluorophenylboronic acid
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione stands out due to its unique combination of a thiazolidine ring and a fluorinated aromatic amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness in the field of scientific research.
Properties
IUPAC Name |
5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTJCVCJNLNKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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